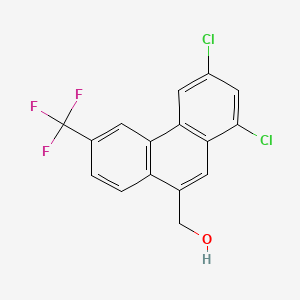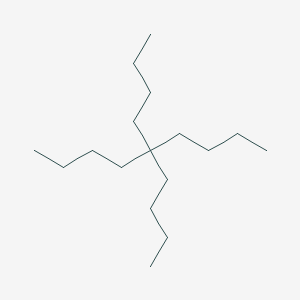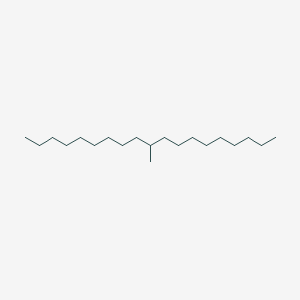
Climiqualine
概要
説明
クリミクアリンは、化学、生物学、医学、産業など、さまざまな分野で多様な用途があることで知られている化学化合物です。クリミクアリンは、独自の分子構造によって特徴付けられており、さまざまな化学反応に関与し、特定の生物学的活性を示すことができます。
準備方法
合成経路と反応条件
クリミクアリンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、クロロ-1,3-ジメチル-2-クリミクアリンを縮合剤として使用する方法です。この反応は、通常、4-クロロ-3-スルファモイル安息香酸とN-アミド-2-メチレンインドリンまたはその対応する塩を、室温で不活性溶媒中で反応させることにより行われます。 この反応は、有機塩基によって促進され、生成物は精製されてクリミクアリンが得られます .
工業生産方法
工業的な設定では、クリミクアリンの製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、高収率、低コスト、および簡便さを実現するように最適化されており、大規模生産に適しています。 クロロ-1,3-ジメチル-2-クリミクアリンを縮合剤として使用することで、副生成物が最小限に抑えられ、効率的な合成が保証されます .
化学反応解析
反応の種類
クリミクアリンは、以下を含むさまざまな化学反応を起こします。
酸化: クリミクアリンは、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。
還元: クリミクアリンは、還元されて、化合物の還元型を生成することもできます。
置換: クリミクアリンは、置換反応に関与し、分子中の1つ以上の原子が、他の原子または基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応では、さまざまなハロゲン化剤と求核剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、異なる酸化誘導体を生成する可能性があり、還元は、クリミクアリンのさまざまな還元型を生成する可能性があります。
科学研究への応用
クリミクアリンは、科学研究において幅広い用途があります。
化学: クリミクアリンは、有機合成における試薬として、そしてより複雑な分子のビルディングブロックとして使用されます。
生物学: クリミクアリンは、細胞プロセスへの影響や生化学プローブとしての役割など、その潜在的な生物学的活性を研究するために使用されます。
医学: 薬物開発や特定の疾患の治療における使用など、その潜在的な治療用途を探るための研究が進んでいます。
産業: クリミクアリンは、さまざまな工業用化学物質や材料の製造に使用され、製造技術の進歩に貢献しています。
化学反応の分析
Types of Reactions
Climiqualine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: this compound participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
科学的研究の応用
Climiqualine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.
Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
作用機序
クリミクアリンの作用機序は、特定の分子標的および経路との相互作用を伴います。クリミクアリンは、特定の酵素または受容体に結合して、その活性を調節し、さまざまな生化学プロセスに影響を与えることができます。 クリミクアリンが使用される特定の用途やコンテキストに応じて、正確な分子標的と経路は異なります .
類似化合物との比較
クリミクアリンは、他の類似化合物と比較して、その独自性を強調することができます。
類似化合物: インダパミドやその他のキノリン誘導体などの化合物は、クリミクアリンと構造的に類似しています。
独自性: クリミクアリンの独自の分子構造により、他の類似化合物では適さない特定の用途に適した、独特の化学的および生物学的特性を示すことができます .
特性
CAS番号 |
55150-67-9 |
|---|---|
分子式 |
C18H12ClN3 |
分子量 |
305.8 g/mol |
IUPAC名 |
3-chloro-1-imidazol-1-yl-4-phenylisoquinoline |
InChI |
InChI=1S/C18H12ClN3/c19-17-16(13-6-2-1-3-7-13)14-8-4-5-9-15(14)18(21-17)22-11-10-20-12-22/h1-12H |
InChIキー |
IDQGRVRLINQKBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)








![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)



![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)
